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Compound of Interest

Compound Name: Formetorex

Cat. No.: B096578

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the characterization of Formetorex (also
known as N-formylamphetamine) using Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopy. The protocols outlined below are foundational for the structural elucidation and
purity assessment of this compound, which is a critical intermediate in the synthesis of
amphetamine and a subject of interest in forensic chemistry and pharmacology.

Introduction

Formetorex is a substituted amphetamine that serves as a key precursor in the Leuckart
synthesis of amphetamine.[1][2] Its accurate identification and characterization are crucial for
quality control in pharmaceutical development and for forensic analysis of illicit drug
manufacturing. NMR and IR spectroscopy are powerful analytical techniques that provide
detailed information about the molecular structure and functional groups present in a sample.

Spectroscopic Data for Formetorex Characterization

While experimental spectral data for Formetorex is not widely published, data from closely
related compounds such as methamphetamine can provide valuable reference points for
expected spectral features. The following tables summarize the expected and observed
spectral data for the characterization of Formetorex.

Table 1: 1H and 13C NMR Spectral Data
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13C Chemical Shift (9,

Assignment 1H Chemical Shift (o, ppm)a

ppm)b
-CH3 ~1.1 ~20
-CH2- ~2.7 ~44
-CH- ~4.0 ~56
Aromatic C-H ~7.2-7.4 ~126-130
Aromatic C (quaternary) - ~139
C=0 (formyl) ~8.2 ~163

aPredicted values and values from related compounds. bReference data from PubChem for
Formetorex and methamphetamine.[3][4]

Table 2: IR Absorption Data

Functional Group Expected Absorption (cm-1)c
N-H Stretch (amide) 3300-3500

C-H Stretch (aromatic) 3000-3100

C-H Stretch (aliphatic) 2850-3000

C=0 Stretch (amide 1) 1630-1695

N-H Bend (amide II) 1510-1570

C-N Stretch 1400-1420

Aromatic C=C Bending 690-900

cBased on standard IR correlation tables and data from related compounds.[4]

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain 1H and 13C NMR spectra for the structural confirmation of Formetorex.
Materials:
e Formetorex sample
o Deuterated chloroform (CDCI3) or other suitable deuterated solvent
e NMR tubes (5 mm)
o Tetramethylsilane (TMS) as an internal standard
* NMR spectrometer (e.g., 400 MHz or higher)
Protocol:
e Sample Preparation:
o Accurately weigh 5-10 mg of the Formetorex sample.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCI3)
containing 0.03% v/v TMS in a clean, dry vial.

o Transfer the solution to a 5 mm NMR tube.

e Instrument Setup:

[e]

Insert the NMR tube into the spectrometer's probe.

o

Lock the spectrometer on the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity.

[e]

Tune and match the probe for both 1H and 13C frequencies.
e 1H NMR Acquisition:

o Set the spectral width to approximately 12 ppm.
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o Use a 30-degree pulse angle.
o Set the relaxation delay to 1-2 seconds.

o Acquire a suitable number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:

[¢]

Set the spectral width to approximately 220 ppm.

[e]

Use a proton-decoupled pulse sequence.

[e]

Set the relaxation delay to 2-5 seconds.

o

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance
of 13C.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decays (FIDs).

[e]

Phase the spectra correctly.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both 1H and 13C

[e]

spectra.

[e]

Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Formetorex.
Materials:

e Formetorex sample

o Potassium bromide (KBr), IR grade

e Agate mortar and pestle
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o Pellet press

e FTIR spectrometer
Protocol (KBr Pellet Method):
e Sample Preparation:

o Place approximately 1-2 mg of the Formetorex sample and 100-200 mg of dry KBr
powder into an agate mortar.

o Grind the mixture thoroughly with the pestle for several minutes to obtain a fine,
homogeneous powder.

o Transfer a portion of the powder into the collar of a pellet press.

o Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent
pellet.

e Spectrum Acquisition:

[¢]

Place the KBr pellet in the sample holder of the FTIR spectrometer.

[e]

Acquire a background spectrum of the empty sample compartment.

[e]

Acquire the sample spectrum over a range of 4000 to 400 cm-1.

o

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
e Data Analysis:
o Label the significant absorption peaks with their corresponding wavenumbers (cm-1).

o Correlate the observed absorption bands with known functional group frequencies to
confirm the presence of key structural features of Formetorex.

Visualizations
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The following diagrams illustrate the experimental workflow and the logical process of structural
confirmation using the spectroscopic data.

Sample Preparation

Formetorex Sample

Dissolve in CDCI3 with TMS Grind with KBr
Data Acquisition
1H & 13C NMR Spectroscopy FTIR Spectroscopy
Data Analysis
Process & Analyze NMR Spectra Analyze IR Spectrum
Conclusion

Structural Confirmation of Formetorex

Click to download full resolution via product page

Caption: Experimental workflow for Formetorex characterization.
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Interpretation

Spectroscopic Data Identify Functional Groups
- N-H bond

IR Data - C=0 bond . .
(Absorption Frequencies) - Aromatic C-H Structural Confirmation

Confirmed Structure of Formetorex

1H & 13C NMR Data Identify Proton & Carbon Environments
(Chemical Shifts, Multiplicity, Integration) - Aromatic Ring
- Propyl Chain

- Formyl Group
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Caption: Logical relationship for structural confirmation.

As a substituted amphetamine, Formetorex is expected to interact with monoamine
transporters. The following diagram illustrates a plausible signaling pathway.
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Caption: Plausible signaling pathway of Formetorex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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